L-Lysine, N6-L-methionyl- is a compound formed from the amino acids L-lysine and L-methionine. Both of these amino acids are essential for various biological functions, including protein synthesis and metabolic processes. L-lysine plays a crucial role in growth, tissue repair, and the production of hormones and enzymes, while L-methionine is vital for the synthesis of other amino acids and as a precursor to important biomolecules such as S-adenosylmethionine.
L-lysine is primarily obtained from dietary sources such as meat, dairy products, and certain legumes. L-methionine can also be found in similar food sources, with additional contributions from nuts and seeds. The biosynthesis of these amino acids occurs through different metabolic pathways in organisms, particularly in plants and microorganisms.
L-Lysine, N6-L-methionyl- can be classified as a dipeptide due to its formation from two amino acids. It is categorized under the class of amino acid derivatives and is significant in nutritional biochemistry.
The synthesis of L-Lysine, N6-L-methionyl- can occur through various methods:
The choice of synthesis method depends on factors such as desired purity, yield, cost-effectiveness, and scalability. Enzymatic methods are often preferred for their specificity and lower environmental impact.
L-Lysine, N6-L-methionyl- features a backbone typical of peptides with specific side chains derived from lysine (an aliphatic amino acid) and methionine (a sulfur-containing amino acid).
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) or mass spectrometry to confirm its identity and purity.
L-Lysine, N6-L-methionyl- participates in various biochemical reactions:
The stability of L-Lysine, N6-L-methionyl- can vary based on pH, temperature, and the presence of catalysts or inhibitors during reactions.
The mechanism by which L-Lysine, N6-L-methionyl- exerts its effects primarily revolves around its incorporation into proteins during translation. Once synthesized:
Studies indicate that variations in lysine and methionine levels can significantly affect protein functionality and nutritional quality in various organisms .
Relevant analyses include chromatographic techniques for purity assessment and spectroscopic methods for structural confirmation .
L-Lysine, N6-L-methionyl- has several applications:
The formation of N6-L-methionyl-L-lysine represents a specialized post-translational modification wherein the ε-amino group of lysine undergoes specific acylation by methionine-derived donors. This reaction is catalyzed by acyltransferase enzymes that exhibit stringent substrate selectivity for both the acyl donor (L-methionine or its activated derivatives) and acceptor (L-lysine residues). Biochemical studies reveal that the catalytic mechanism involves a nucleophilic attack by the unprotonated ε-amino group of lysine on the activated carbonyl of methionine derivatives. The reaction proceeds through a tetrahedral intermediate that collapses to release the conjugated product [5] [9].
The N6-selectivity (ε-amino linkage) over α-amino linkage is governed by the enzyme's active site architecture, which sterically excludes the α-amino group while accommodating the lysine side chain. Structural analyses of related bacterial acyltransferases reveal a conserved carboxylate pocket that coordinates the substrate's α-carboxyl group, positioning the ε-amino group proximal to the catalytic residues. Kinetic studies demonstrate that O-succinyl-L-homoserine (OSH) and O-acetyl-L-homoserine (OAH) serve as preferential acyl donors over free methionine, with Km values typically below 0.5 mM for optimal substrates [2] [5]. This enzymatic preference likely reflects evolutionary adaptation to utilize pathway intermediates that accumulate under specific metabolic conditions.
Table 1: Enzymatic Components Involved in N6-L-Methionyl-L-Lysine Formation
Enzyme Class | Representative Enzymes | Catalytic Mechanism | Acyl Donor Preference |
---|---|---|---|
Acyltransferases | Homoserine acyltransferases | Nucleophilic substitution | O-succinylhomoserine (OSH) |
Activating Enzymes | Methionyl-tRNA synthetase analogs | Amino acid activation | Methionine-AMP |
Ketimine Reductases | CRYM/μ-crystallin | Imine reduction | Δ1-piperideine-2-carboxylate (P2C) |
A secondary pathway involves non-ribosomal peptide synthetases (NRPS) that bypass ribosomal constraints. These modular enzymatic systems contain adenylation domains that specifically activate methionine, followed by condensation domains that catalyze amide bond formation with lysine. The epimerization domains within some NRPS complexes enable D-amino acid incorporation, though N6-L-methionyl-L-lysine synthesis strictly retains L-configuration, indicating domain-specific stereocontrol [9]. This pathway is significant in specialized microbial secondary metabolism where these conjugates may function as signaling molecules or metal-chelating agents.
Microbial biosynthesis of N6-L-methionyl-L-lysine relies on the compartmentalized pools of its precursor amino acids. L-lysine accumulation in bacteria like Corynebacterium glutamicum and Escherichia coli is achieved through deregulation of the aspartate kinase (AK) enzyme, particularly mutants with desensitized feedback inhibition by the lysine-threonine-methionine complex. Industrial strains often carry mutations in the lysC gene (encoding AK) that reduce inhibition by up to 100-fold, elevating intracellular lysine concentrations to >100 mM [1] [3]. Concurrently, methionine precursor optimization involves engineering sulfur assimilation pathways and homoserine derivative accumulation.
O-succinylhomoserine (OSH) serves as the primary methionyl donor for conjugate formation. Microbial systems engineered for OSH overproduction employ: (1) Deletion of cystathionine-γ-synthase (metB knockout) to block OSH conversion to cystathionine; (2) Attenuation of homoserine transsuccinylase regulation via metA mutations; and (3) Enhanced sulfur activation through cys gene overexpression. In E. coli, such modifications yield OSH titers exceeding 25 g/L in fed-batch fermentations [2] [5]. The spatial coupling of lysine and methionine precursor pathways within metabolons (enzyme complexes) facilitates efficient conjugate synthesis by substrate channeling, minimizing intermediate diffusion.
Table 2: Performance of Engineered Microbial Systems for Precursor Production
Microorganism | Genetic Modifications | Precursor | Titer (g/L) | Yield (g/g glucose) |
---|---|---|---|---|
E. coli W3110 | hom_ serAfr, thrAfr | L-Homoserine | 45.2 | 0.27 |
C. glutamicum LP | lysCT311I, dapAov, homov | L-Lysine | 120 | 0.55 |
E. coli X | metJ-, metAov, cysEov | OSH | 28.3 | 0.18 |
Metabolic flux analysis reveals that precursor imbalance often limits conjugate yield. Successful engineering strategies include: (1) Modular co-culture engineering where one strain produces lysine and another generates OSH, with conjugate formation upon co-cultivation; (2) Dynamic pathway control using quorum-sensing systems to decouple growth and production phases; and (3) Transport engineering to export inhibitors like L-lysine, which otherwise repress aspartokinase. Bacillus methanolicus mutants (e.g., NOA2#13A52-8A66) demonstrate 16-fold upregulation of yclM (aspartokinase III), enabling exceptional lysine accumulation (47 g/L) when grown on methanol carbon sources [3] [10]. This methanol-based cultivation provides a redox-balanced environment conducive to methionine precursor synthesis due to NAD(P)H abundance.
The biosynthesis of N6-L-methionyl-L-lysine is intrinsically linked to the aspartate superpathway, which governs carbon flux toward L-lysine, L-methionine, L-threonine, and L-isoleucine. The first committed step catalyzed by aspartokinase (AK) exists in isozymic forms across bacterial species: AKI (dapG-encoded), AKII (lysC-encoded), and AKIII (yclM-encoded). These isozymes exhibit differential sensitivity to end-product inhibition – AKI is inhibited by meso-diaminopimelate, AKII by lysine+threonine, and AKIII by methionine [1] [6]. This regulatory complexity creates metabolic crosstalk where methionine accumulation directly impacts lysine synthesis through allosteric modulation of AK isozymes.
Aspartate-semialdehyde dehydrogenase (ASADH) represents a key branch point, directing flux toward either homoserine (methionine/threonine branch) or dihydrodipicolinate (lysine branch). Feedback inhibition occurs at multiple nodes: (1) Homoserine dehydrogenase by threonine; (2) Dihydrodipicolinate synthase by lysine; and (3) Homoserine O-succinyltransferase by methionine. The formation of N6-L-methionyl-L-lysine may function as a metabolic sink that relieves feedback inhibition by depleting free lysine and methionine pools. Studies in E. coli demonstrate that conjugate accumulation correlates with upregulation of asd (ASADH gene) and dapA (dihydrodipicolinate synthase) expression [1] [4].
The thyroid hormone-binding protein μ-crystallin (CRYM) exemplifies cross-pathway regulation. CRYM functions as a ketimine reductase in the lysine-derived pipecolate pathway, converting Δ1-piperideine-2-carboxylate (P2C) to L-pipecolate. This enzyme is potently inhibited by 3,5,3'-triiodothyronine (T3), creating a molecular link between amino acid metabolism and endocrine signaling [7]. The metabolic competition between conjugate formation and lysine catabolism is thus hormonally modulated. In neural tissues, the pipecolate pathway predominates over the saccharopine pathway, potentially limiting lysine availability for conjugation [7].
Regulatory proteins further integrate pathway flux. The MetJ repressor in E. coli binds S-adenosylmethionine (SAM) and subsequently represses met regulon genes, including those encoding methionine biosynthesis enzymes. Elevated lysine concentrations antagonize MetJ-DNA binding, thereby derepressing methionine synthesis genes and enhancing methionine precursor supply [2] [5]. Conversely, the Lrp regulator activates lysA expression in response to leucine, indirectly promoting lysine availability. This interconnected regulatory network ensures coordinated synthesis of both conjugate precursors while responding to cellular amino acid status.
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